molecular formula C23H24O5 B3986713 methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No. B3986713
M. Wt: 380.4 g/mol
InChI Key: ZUCLVFYNOUFCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as MEOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOA belongs to the class of chromones, which are natural or synthetic compounds that possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokine production and the attenuation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory activity, this compound has been reported to possess antioxidant and anti-cancer properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high yield and purity, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo. This can be overcome by formulating this compound in suitable solvents or delivery systems.

Future Directions

There are several future directions for research on methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate. One area of interest is its potential application in neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. This compound has been shown to cross the blood-brain barrier and modulate neuroinflammation in animal models. Another area of research is the development of this compound analogs with improved solubility and efficacy. Finally, the safety and toxicity of this compound need to be further evaluated in preclinical and clinical studies before its potential therapeutic use in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a suitable candidate for the development of novel drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its analogs.

Scientific Research Applications

Methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This makes this compound a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

properties

IUPAC Name

methyl 2-[6-ethyl-4-oxo-3-(4-propan-2-ylphenyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-15-10-18-21(11-20(15)28-13-22(24)26-4)27-12-19(23(18)25)17-8-6-16(7-9-17)14(2)3/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCLVFYNOUFCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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methyl {[6-ethyl-3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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